molecular formula C15H14ClFN2O2S B2982042 2-(2-Chloro-6-fluorophenyl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2200140-92-5

2-(2-Chloro-6-fluorophenyl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2982042
CAS No.: 2200140-92-5
M. Wt: 340.8
InChI Key: BQHLUTRWFRGKJC-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C15H14ClFN2O2S and its molecular weight is 340.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Reactions

Research has led to the development of versatile synthesis techniques for creating complex molecules. For instance, the three-component coupling synthesis technique has proven useful for preparing pyrazolopyridines and other bicyclic systems, including thieno[3,2-b]pyridines and pyrrolo[3,2-b]pyridines, demonstrating the compound's versatility in chemical synthesis (Almansa et al., 2008). This method stands out for its ability to facilitate scaffold decoration in a single step, highlighting the potential for creating diverse chemical libraries.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of molecules similar to the given compound have been a significant area of research. Studies on substituted 6-fluorobenzo[d]thiazole amides, for instance, have shown that some derivatives exhibit antibacterial and antifungal activities comparable or slightly superior to standard medicinal compounds like chloramphenicol and amphotericin B (Pejchal et al., 2015). This suggests potential applications in developing new antimicrobial agents.

Anticancer Activity

Research into novel fluoro-substituted compounds has also explored their potential anticancer activities. For example, certain fluoro-substituted benzo[b]pyran derivatives have demonstrated promising anti-lung cancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). These findings open avenues for the development of new therapeutic agents targeting cancer.

Chemical Structure and Molecular Interactions

The detailed study of molecular structures and interactions, such as hydrogen bonding patterns in enaminones, has provided insights into the physical and chemical properties of compounds with similar structures to the given compound (Balderson et al., 2007). Understanding these interactions is crucial for designing molecules with specific properties for various applications.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O2S/c16-12-2-1-3-13(17)11(12)8-14(20)19-6-4-10(9-19)21-15-18-5-7-22-15/h1-3,5,7,10H,4,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHLUTRWFRGKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CS2)C(=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.